5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with benzylthiol. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of benzylthiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to the inhibition of cancer cell proliferation or other biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Benzylthio)-1H-tetrazole: This compound is similar in structure but contains a tetrazole ring instead of a pyrazole ring.
5-(Ethylthio)-1H-tetrazole: Similar to 5-(Benzylthio)-1H-tetrazole but with an ethylthio group instead of a benzylthio group.
Uniqueness
5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole is a compound that belongs to the pyrazole class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The compound in focus, this compound, can potentially exhibit similar properties due to its structural characteristics.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of pyrazole derivatives demonstrated significant anti-inflammatory effects in vitro, with some compounds achieving up to 93% inhibition of IL-6 at certain concentrations . The benzylthio substitution in this compound may enhance its anti-inflammatory properties through similar mechanisms.
Antimicrobial Activity
Pyrazoles have also been reported to possess antimicrobial properties. A study highlighted the efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The compound's structure may influence its activity against these pathogens, potentially making it a candidate for further antimicrobial development .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented. For example, certain pyrazoline derivatives have shown IC50 values lower than 5 μM against various cancer cell lines, indicating strong cytotoxic activity . The specific structure of this compound could be critical in determining its effectiveness against cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the pyrazole ring significantly affects biological activity. For instance, electron-donating groups can enhance anticancer activity by stabilizing the compound's interaction with target proteins . The benzylthio group in this compound may play a similar role in modulating its pharmacological effects.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Anti-inflammatory Evaluation : A series of substituted pyrazoles were evaluated for their COX inhibitory activity using carrageenan-induced edema models. Compounds showed varying degrees of efficacy, with some achieving significant reductions in inflammation markers .
- Antimicrobial Screening : In vitro tests conducted on synthesized pyrazoles revealed promising results against multiple bacterial strains. One study reported that a specific derivative exhibited over 90% inhibition against Staphylococcus aureus at low concentrations .
- Cytotoxicity Assays : A recent analysis indicated that certain pyrazole derivatives demonstrated selective cytotoxicity towards cancer cell lines like MCF-7 and HCT116. The IC50 values ranged from 1.82 to 5.55 μM for these compounds .
Properties
Molecular Formula |
C13H16N2S |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C13H16N2S/c1-3-15-13(9-11(2)14-15)16-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
WCAHHSMUCGMLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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